molecular formula C15H20N2O2 B13118231 cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate

cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate

Cat. No.: B13118231
M. Wt: 260.33 g/mol
InChI Key: KFJDWQGAAKUEEW-DGCLKSJQSA-N
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Description

cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrroloindole scaffold with a tert-butyl carbamate group at the 2-position.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,11,13,16H,8-9H2,1-3H3/t11-,13-/m1/s1

InChI Key

KFJDWQGAAKUEEW-DGCLKSJQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NC3=CC=CC=C23

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23

Origin of Product

United States

Chemical Reactions Analysis

Reaction Conditions

  • Catalyst : ZnCl₂ (10–20 mol%)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Room temperature (20–25°C)

  • Yield : 40–50% for cis-products .

Substrate Scope

Indole SubstituentDD TypeProduct TypeYield (%)Diastereoselectivity
2,3-UnsubstitutedCyclic DD[4 + 2] Tetrahydro-pyridazinoindoline50–70>99% cis
3-SubstitutedLinear DD[3 + 2] Tetrahydropyrroloindoline40–60~50:50 ratio
2,3-DisubstitutedCyclic DD[4 + 2] product dominance40–50>99% cis

Example : 3-Methyl indole reacts with linear DD 2n to yield a 1:1 mixture of [4 + 2] (3ab ) and [3 + 2] (5a ) products .

Mechanistic Pathways

The reactivity of cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate is governed by two competing pathways:

[4 + 2] Cycloaddition (Inverse Hetero-Diels-Alder)

  • Mechanism : Concerted but asynchronous process.

  • Transition State : Endo preference (ΔΔG‡ = −1.70 kcal/mol).

  • Outcome : Forms six-membered pyridazinoindoline rings .

[3 + 2] Annulation (Stepwise Process)

  • 1,6-Addition : Indole attacks transoid DD-ZnCl₂ complex.

  • Cyclization : Zwitterionic intermediate undergoes 5-exo-trig closure.

  • 1,3-H Shift : Forms pyrroloindoline products .

Key Insight : The [3 + 2] pathway is favored for 3-substituted indoles due to steric effects .

Diastereoselectivity and DFT Insights

The compound exhibits high cis-diastereoselectivity in [4 + 2] reactions, driven by kinetic control.

Computational Findings

  • Kinetic Preference : Endo transition state (TS) is 1.44 kcal/mol lower than exo-TS.

  • Thermodynamic Stability : cis,cis isomer is 2.66 kcal/mol less stable than cis,trans but forms preferentially .

Curtin-Hammett Principle : Explains product ratios (7:3 for 3ab :5b ) via rapid equilibrium between cisoid- and transoid-DD-ZnCl₂ complexes .

Comparative Reaction Analysis

Feature[4 + 2] Cycloaddition[3 + 2] Annulation
Mechanism Concerted, pericyclicStepwise, zwitterionic
DD Conformation cisoidtransoid
Indole Substituent 2,3-Unsubstituted3-Substituted
Diastereoselectivity >99% cisModerate (~50:50)

Functional Group Transformations

The tert-butyl carbamate group enhances stability and directs reactivity:

  • Nucleophilic Substitution : Reacts with electrophiles at the indole C3 position.

  • Ring-Opening Reactions : Linear DDs yield ring-opened products (e.g., 4a–d ) under specific conditions .

Scientific Research Applications

Medicinal Chemistry

cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate exhibits promising pharmacological properties. Research indicates its potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer types through apoptosis induction mechanisms .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various cycloaddition reactions to form complex polycyclic structures. For instance, it has been utilized in the synthesis of cyclohepta[b]indole derivatives through (4 + 3) cycloaddition reactions with excellent yields .

Material Science

Due to its unique structural features, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into its incorporation into composite materials has shown improvements in durability and resistance to environmental factors .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer propertiesInduces apoptosis in cancer cell lines
Organic SynthesisBuilding block for polycyclic compoundsHigh yields in cycloaddition reactions
Material ScienceEnhances polymer propertiesImproved thermal stability and mechanical strength

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective inhibition of cell proliferation .

Case Study 2: Synthetic Applications

In another research effort documented by the American Chemical Society, the compound was employed as a precursor in synthesizing cyclohepta[b]indoles through a novel (4 + 3) cycloaddition method. The study highlighted the efficiency of using this compound under mild reaction conditions without expensive catalysts .

Mechanism of Action

The mechanism of action of tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances its ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Compounds with tert-butyl carbamate groups on pyridoindole scaffolds (e.g., tert-butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8c) ) exhibit high synthetic yields (84–87%) and distinct melting points (167–186°C), suggesting that substituents on the indole ring influence crystallinity and thermal stability. For example:

  • 8c (methoxy substituent): Melting point 170–171°C, yield 84% .
  • 8d (bromo substituent): Melting point 177–178°C, yield 82% .
  • 8e (chloro substituent): Melting point 185–186°C, yield 87% .

The target compound’s cis-configuration may further modulate its melting point and solubility compared to trans-isomers, though experimental data is needed for confirmation.

Spectroscopic Comparison

1H-NMR data for analogs reveal characteristic signals for the tert-butyl group (δ ~1.50 ppm) and aromatic protons (δ 7.0–7.8 ppm). For instance, tert-butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8b) shows:

  • Aromatic protons at δ 7.81 (s, 1H), 7.23 (s, 1H), and 6.97 (d, 1H).
  • tert-butyl protons at δ 1.50 (s, 9H) .

The target compound’s pyrroloindole scaffold may introduce distinct splitting patterns due to its fused ring system, particularly in the δ 4.0–5.0 ppm region (methylene and methine protons).

Molecular Weight and Functional Group Diversity

  • cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate : Estimated molecular formula ~C16H22N2O2 (MW ~274.36 g/mol), assuming a pyrroloindole core.
  • Pyridoindole analogs (8b–8e) : MW ranges from 287–340 g/mol, depending on substituents .
  • cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: A structurally distinct analog with a cyclopenta-pyrrole scaffold (C12H19NO3, MW 225.28 g/mol) .

Bioactivity and Substituent Trends

While biological data for the target compound is absent, analogs like triazolothiadiazoles demonstrate that substituent electronic and lipophilic properties critically influence activity. For instance, alkyl/aryl groups enhance lipid solubility and negative charge, improving membrane penetration . By analogy, electron-withdrawing groups (e.g., bromo, chloro) on the pyrroloindole scaffold may enhance binding to biological targets.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Yield (%)
8c (methoxy) C17H23N2O3 287.38 8-OCH3 170–171 84
8d (bromo) C16H20BrN2O2 345.25 8-Br 177–178 82
8e (chloro) C16H20ClN2O2 300.79 6-Cl 185–186 87
Cyclopenta-pyrrole derivative C12H19NO3 225.28 5-oxo N/A N/A

Biological Activity

Cis-t-butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate (CAS Number: 1251016-05-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex bicyclic structure that includes a tetrahydropyrrole moiety fused to an indole framework. The molecular formula is C15H20N2O2C_{15}H_{20}N_{2}O_{2}, and its molecular weight is approximately 260.34 g/mol .

Structural Representation

The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC15H20N2O2
Molecular Weight260.34 g/mol
CAS Number1251016-05-3

The mechanism of action for related indole-based compounds often involves the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis through mitochondrial pathways . The ability to interfere with microtubule dynamics is a critical aspect of the antitumor activity observed in these compounds.

Metabolic Stability

The metabolic stability of compounds containing a tert-butyl group has been a topic of research due to its susceptibility to metabolic degradation. Studies have shown that replacing tert-butyl groups with more stable moieties can enhance the pharmacokinetic profiles of these compounds . This finding may have implications for optimizing cis-t-butyl derivatives for better bioavailability and efficacy.

In Vitro Studies

In vitro studies have demonstrated that similar pyrrole-indole compounds can inhibit cancer cell proliferation effectively. For example:

Compound NameCell Line TestedIC50 (µM)
Pyrrolo[2′,3′:3,4]oxazoleNCI Cancer Panel0.08 - 0.41
Indole Derivative (Type X)Various Lymphoma Lines< 500 nM

These results indicate that structural modifications can lead to significant variations in biological activity .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and therapeutic potential of cis-t-butyl derivatives. While specific studies on cis-t-butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole are scarce, related compounds have shown promising results in reducing tumor volume in xenograft models without affecting normal cell proliferation .

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for characterizing cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate, and how should data be interpreted?

  • Methodological Answer : Key techniques include:

  • ¹H-NMR : Analyze chemical shifts (δ) and coupling constants (J) to confirm stereochemistry and substituent positions. For example, tert-butyl groups exhibit singlets at ~1.50 ppm, while aromatic protons appear between 6.97–7.81 ppm depending on substituents .
  • IR Spectroscopy : Identify carbonyl stretches (C=O) near 1,665 cm⁻¹ and N-H stretches around 3,307 cm⁻¹ to verify the carbamate and indole moieties .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 287.1754) to validate molecular formula and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust/aerosols form .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or particulates .
  • Emergency Response : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with saline .

Q. How should researchers store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) at –20°C. Protect from moisture and light to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can synthetic yields of cis-t-Butyl derivatives be optimized when introducing substituents (e.g., halogens, methoxy groups)?

  • Methodological Answer :

  • Reaction Conditions : Use Buchwald-Hartwig amination or palladium-catalyzed cross-coupling for halogenated derivatives. For example, bromo-substituted analogs achieve 82% yield under optimized Pd(OAc)₂ catalysis .
  • Purification : Employ gradient column chromatography (e.g., hexane/EtOAc) to separate regioisomers and byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during cyclization steps .

Q. How should discrepancies in melting points between synthesized batches be investigated?

  • Methodological Answer :

  • Purity Analysis : Perform HPLC (C18 column, MeOH/H₂O mobile phase) to detect impurities >0.5%. Recrystallize from ethanol/water mixtures to improve crystallinity .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify metastable crystalline forms that may alter melting behavior .

Q. What strategies resolve conflicting NMR signals caused by stereochemical complexity?

  • Methodological Answer :

  • 2D-NMR : Utilize NOESY or ROESY to assign spatial proximity of protons, distinguishing cis vs. trans configurations in the pyrroloindole core .
  • Computational Modeling : Compare experimental ¹H-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate stereochemical assignments .

Q. How do electron-withdrawing substituents (e.g., Cl, Br) influence reactivity in downstream functionalization?

  • Methodological Answer :

  • Electrophilic Substitution : Bromo derivatives (e.g., 8d, m.p. 177–178°C) show enhanced reactivity in Suzuki-Miyaura couplings due to increased electrophilicity at the indole C-8 position .
  • Acid Sensitivity : Chloro-substituted analogs (e.g., 8e) require milder deprotection conditions (e.g., TFA/DCM, 0°C) to prevent carbamate cleavage .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported HRMS data for structurally similar analogs?

  • Methodological Answer :

  • Internal Calibration : Use lock masses (e.g., NaTFA) during HRMS acquisition to minimize instrument drift .
  • Isotopic Pattern Matching : Compare experimental isotopic distributions with theoretical simulations (e.g., M+1, M+2 peaks) to confirm molecular integrity .

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